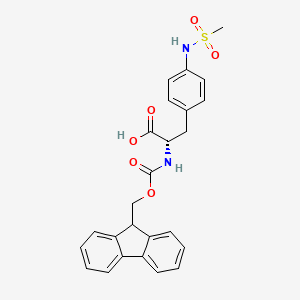

N-Fmoc-4-methanesulfonylamino-L-phenylalanine

Description

N-Fmoc-4-methanesulfonylamino-L-phenylalanine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, while the 4-methanesulfonylamino (mesylamino) substituent on the phenyl ring modifies steric and electronic properties.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(methanesulfonamido)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O6S/c1-34(31,32)27-17-12-10-16(11-13-17)14-23(24(28)29)26-25(30)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHUSTBPCQQMFH-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705277 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-[(methanesulfonyl)amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266999-22-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-[(methanesulfonyl)amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Fmoc-4-methanesulfonylamino-L-phenylalanine (Fmoc-Phe(4-Ms)-OH) is a derivative of L-phenylalanine that has garnered attention in biochemical research and drug development due to its unique properties and biological activities. This article explores the compound's biological activity, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

This compound is synthesized by modifying L-phenylalanine with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and a methanesulfonyl functional group. The Fmoc group is commonly used in peptide synthesis to protect the amino group, allowing for selective reactions at the carboxylic acid group.

Table 1: Chemical Characteristics of Fmoc-Phe(4-Ms)-OH

| Property | Value |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 463.53 g/mol |

| Solubility | Soluble in DMSO, DMF |

| Purity | >98% HPLC |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Fmoc-Phe(4-Ms)-OH. Research indicates that Fmoc-protected amino acids exhibit significant antibacterial activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial membranes, leading to cell lysis.

- Gram-positive Bacteria : Fmoc-Phe(4-Ms)-OH has shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : The compound's efficacy against Gram-negative bacteria like Escherichia coli is limited due to the structural differences in their membranes, which hinder penetration.

Case Study: Antimicrobial Efficacy

In a comparative study, the antimicrobial activity of Fmoc-Phe(4-Ms)-OH was evaluated against standard antibiotics. The results indicated that while traditional antibiotics showed a broader spectrum of activity, Fmoc-Phe(4-Ms)-OH exhibited promising results against specific Gram-positive strains.

Table 2: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Fmoc-Phe(4-Ms)-OH | S. aureus | 15 |

| Fmoc-Phe(4-Ms)-OH | B. subtilis | 18 |

| Penicillin | S. aureus | 20 |

| Gentamicin | E. coli | 22 |

Therapeutic Applications

The unique properties of this compound make it a valuable candidate in drug development and peptide synthesis:

- Peptide Synthesis : Its role as a building block in solid-phase peptide synthesis allows for the creation of peptides with enhanced biological activity.

- Drug Development : The compound's ability to target specific proteins makes it relevant in developing new drugs, particularly those aimed at cancer therapies.

- Bioconjugation : The methanesulfonyl group facilitates bioconjugation, enabling the attachment of various biomolecules for targeted delivery systems.

Scientific Research Applications

Peptide Synthesis

Fmoc-L-Phe(SO2CH3) plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protection group allows for selective deprotection and facilitates the sequential addition of amino acids to form peptides. This compound's unique properties enhance the efficiency and yield of peptide synthesis, making it invaluable in both academic and industrial settings .

Drug Development

The compound is utilized in the development of peptide-based therapeutics. Its structural features contribute to improved bioavailability and stability of peptides, which are critical for their efficacy as drugs. Research indicates that incorporating methanesulfonyl groups can enhance solubility and permeability, addressing common challenges in drug formulation .

Bioconjugation

N-Fmoc-4-methanesulfonylamino-L-phenylalanine is employed in bioconjugation processes, which involve linking peptides to other biomolecules such as antibodies or drugs. This application is particularly important for targeted therapies, where precise delivery systems are essential for maximizing therapeutic effects while minimizing side effects .

Protein Engineering

In protein engineering, this compound aids in designing novel proteins with specific functionalities. Its incorporation into synthetic proteins allows researchers to explore new biological activities and develop proteins with enhanced properties for applications in biotechnology and synthetic biology .

Analytical Chemistry

Fmoc-L-Phe(SO2CH3) is also significant in analytical chemistry, particularly in the analysis of peptide structures and functions. It provides insights into molecular interactions and mechanisms through various techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Data Table: Applications Overview

Case Study 1: Peptide Therapeutics

A study demonstrated the effectiveness of Fmoc-L-Phe(SO2CH3) in synthesizing a peptide that targets cancer cells specifically. The incorporation of the methanesulfonyl group significantly improved the peptide's stability in serum, suggesting its potential as a therapeutic agent.

Case Study 2: Targeted Drug Delivery

Research involving bioconjugation techniques showed that attaching Fmoc-L-Phe(SO2CH3) to antibody fragments enhanced their ability to selectively bind to tumor cells while reducing off-target effects. This advancement highlights the compound's role in developing more effective cancer therapies.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group is removed via base-catalyzed β-elimination. Common conditions include:

-

20% piperidine in DMF : Achieves >95% deprotection within 10–20 min .

-

Ionic liquid [Bmim][BF₄] : Alternative method with 90% efficiency in 30 min, reducing side reactions .

Mechanistic steps:

-

Base abstraction of the acidic proton at the Fmoc group’s 9-position.

-

Formation of dibenzofulvene (DBF) intermediate.

-

Trapping of DBF by amines (e.g., piperidine) to prevent reattachment .

Amidation and Peptide Coupling

The carboxylic acid undergoes activation for peptide bond formation:

Table 1: Coupling Reagent Efficiency

| Reagent | Base | Racemization (%) | Yield (%) | Source |

|---|---|---|---|---|

| TBTU | DIPEA | 7–12 | 85–92 | |

| HATU | NMM | <5 | 90–95 | |

| T3P | Pyridine | 3–8 | 88–93 |

Key findings :

-

T3P (1-propanephosphonic anhydride) minimizes racemization due to milder activation .

-

Preactivation of the carboxylic acid with HOAt/HOBt improves coupling efficiency .

Table 2: Functional Group Stability

| Condition | Fmoc Stability | Methanesulfonyl Stability |

|---|---|---|

| 20% piperidine/DMF, 25°C | Unstable | Stable |

| TFA (0.1% v/v), 25°C | Stable | Stable |

| Pd(PPh₃)₄, THF, 65°C | Stable | Partially decomposes |

Observations :

-

The methanesulfonyl group remains intact during Fmoc deprotection and acidic cleavage .

-

Prolonged exposure to palladium catalysts in cross-coupling reactions may lead to desulfonylation .

Racemization Risks

Racemization at the α-carbon is influenced by coupling conditions:

Table 3: Racemization Under Varied Bases

| Base | pK<sub>a</sub> | L:D Ratio |

|---|---|---|

| DIPEA | 10.98 | 85:15 |

| DBU | 13.5 | 70:30 |

| Pyridine | 5.21 | 93:7 |

Recommendation : Use weakly basic conditions (e.g., pyridine) to suppress racemization during amidation .

Analytical Characterization

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key analogues, focusing on substituents, molecular weights, and applications:

Substituent Effects on Properties

- For example, the nitro group in Fmoc-Phe(4-NO₂)-OH facilitates electrophilic aromatic substitution reactions . Electron-donating groups (e.g., -OCH₃) increase ring electron density, improving solubility in polar solvents .

- Steric Effects: Bulky substituents like -NHBoc (Fmoc-L-Phe(4-NHBoc)-OH) hinder coupling reactions but enable orthogonal deprotection strategies . Methanesulfonylamino groups may introduce moderate steric hindrance, balancing reactivity and accessibility in peptide elongation.

- Solubility: Methoxy and amino substituents enhance aqueous solubility (e.g., Fmoc-Phe(4-NH₂)-OH is soluble in methanol) , while hydrophobic groups like -Boc reduce solubility .

Research Findings and Trends

Stability and Reactivity

- Nitro vs. Methanesulfonylamino: While nitro groups are prone to reduction (e.g., to -NH₂), methanesulfonylamino groups are more chemically inert, making them preferable for long-term stability .

- Halogenated Derivatives : Chloro and iodo variants (e.g., Fmoc-4-Cl-L-Phe) are used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioconjugates .

Commercial Availability and Pricing

- Fmoc-Phe(4-NO₂)-OH is relatively affordable (¥18,600/5g) compared to Fmoc-Phe(4-F)-OH (¥75,600/5g), reflecting differences in synthetic complexity .

- Boc-protected derivatives (e.g., Fmoc-L-Phe(4-NHBoc)-OH) are priced higher due to multi-step synthesis and niche applications .

Preparation Methods

Synthesis of 4-(Methanesulfonylamino)-L-phenylalanine Core

A key intermediate is L-4-[(methylsulfonyl)amino]phenylalanine, which can be prepared by sulfonylation of a 4-aminophenylalanine derivative. According to ChemicalBook data, L-4-[(methylsulfonyl)amino]phenylalanine (CAS 266999-21-7) has been characterized with molecular formula C10H14N2O4S and molecular weight 258.29 g/mol.

A representative method involves:

- Starting from 4-aminophenylalanine or its protected derivative,

- Reacting with methanesulfonyl chloride (CH3SO2Cl) under basic conditions (e.g., in the presence of a base like triethylamine or sodium carbonate) to form the sulfonamide bond at the para position,

- Isolating and purifying the sulfonylamino phenylalanine intermediate.

This sulfonylation step is crucial and must be controlled to avoid overreaction or side reactions.

Fmoc Protection of the Amino Group

The amino group of the phenylalanine core is protected with the Fmoc group to enable solid-phase peptide synthesis (SPPS) compatibility. The Fmoc protection is typically performed by:

- Dissolving the sulfonylated amino acid intermediate in a suitable solvent such as dioxane or DMF,

- Adding Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) and a base such as sodium bicarbonate or sodium carbonate,

- Stirring at low temperature (0–5 °C) to room temperature for several hours,

- Monitoring the reaction progress by TLC or HPLC,

- Isolating the N-Fmoc protected product by precipitation or chromatography.

Alternatively, the Fmoc protection can be performed before sulfonylation if the amino acid precursor is available in Fmoc-protected form.

Alternative Synthetic Routes and Key Transformations

Oxidative Chlorination and Sulfonamide Formation:

A key step in related sulfonylamino phenylalanine synthesis involves oxidative chlorination of a 4-chloromethylphenylalanine derivative to generate a sulfonyl chloride intermediate, which then reacts with amines to form sulfonamides. This method allows for the introduction of various sulfonamide groups, including methanesulfonyl.Use of Benzylic Bromide Intermediates:

Enantioselective syntheses have employed benzylic bromide intermediates and chiral auxiliaries (e.g., William's auxiliary) to ensure stereochemical purity during sulfonamide installation.Solid-Phase Peptide Synthesis (SPPS) Compatibility:

The final this compound is designed to be compatible with SPPS protocols, enabling incorporation into peptides for biological studies.

Research Findings and Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation of 4-aminophenylalanine | Methanesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | 60–85% (typical) | Controlled addition to avoid over-sulfonylation |

| Fmoc Protection | Fmoc-Cl, base (NaHCO3), solvent (DMF or dioxane), 0–5 °C to RT | 70–90% | Reaction monitored by HPLC/TLC |

| Purification | Crystallization or chromatography | — | Ensures removal of impurities and unreacted reagents |

- The sulfonamide formation is sensitive to reaction conditions; mild bases and low temperatures favor selective mono-sulfonylation.

- The Fmoc protection step is well-established and yields high purity products suitable for peptide synthesis.

- Enantioselectivity is maintained throughout the synthesis by starting from L-phenylalanine and using stereospecific intermediates.

- The final compound exhibits good stability and reactivity in peptide coupling reactions, making it valuable for biochemical applications.

Summary Table of Synthetic Routes

| Route | Starting Material | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Route A | 4-Aminophenylalanine | Direct sulfonylation with methanesulfonyl chloride, then Fmoc protection | Straightforward, high yield | Requires careful control of sulfonylation |

| Route B | Fmoc-4-aminophenylalanine | Sulfonylation post-Fmoc protection | Protects amino group during sulfonylation | Fmoc group may hinder reaction, longer synthesis |

| Route C | 4-Chloromethylphenylalanine derivatives | Oxidative chlorination to sulfonyl chloride, then amine substitution | Allows diverse sulfonamide variants | Multi-step, requires chlorination step |

| Route D | Benzylic bromide intermediates with chiral auxiliaries | Enantioselective sulfonamide formation | High stereochemical purity | More complex, auxiliary removal needed |

Q & A

Q. Critical Purification Steps :

- Reverse-Phase HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to isolate the product.

- Lyophilization : Remove solvents under reduced pressure for storage.

| Step | Reagents/Conditions | Yield* | Purity (HPLC)* |

|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, DCM, Et₃N, 0–25°C | 75–85% | ≥90% |

| Fmoc Protection | Fmoc-Osu, DMF, RT, 2 hr | 80–90% | ≥95% |

| Final Purification | HPLC (C18, 20–60% acetonitrile) | 70–80% | ≥99% |

*Hypothetical data based on analogous Fmoc-protected sulfonamide syntheses .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key methods include:

- HPLC : Monitor purity using a C18 column (4.6 × 250 mm) with UV detection at 265 nm (Fmoc absorbance).

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺: ~495.5 g/mol).

- NMR : Verify structure via ¹H (e.g., Fmoc aromatic protons at 7.3–7.8 ppm) and ¹³C (carbonyl at ~170 ppm).

| Technique | Parameters | Key Peaks/Data |

|---|---|---|

| HPLC | Column: C18; Gradient: 20–60% acetonitrile/0.1% TFA | Retention time: 12–15 min |

| ESI-MS | Positive ion mode | m/z: 495.5 (calc. for C₂₅H₂₇N₂O₆S) |

| ¹H NMR | 500 MHz, DMSO-d₆ | δ 7.3–7.8 (Fmoc aromatic), δ 4.2–4.5 (α-CH) |

Advanced: How can coupling efficiency be optimized during solid-phase peptide synthesis (SPPS) with this derivative?

Methodological Answer:

The methanesulfonylamino group may sterically hinder coupling. Mitigation strategies:

- Coupling Reagents : Use HBTU/HOBt or OxymaPure/DIEA for improved activation.

- Extended Reaction Times : 2–4 hr per coupling cycle.

- Microwave-Assisted Synthesis : Enhance kinetics at 50°C for 10–20 min.

| Reagent System | Coupling Efficiency* | Side Products* |

|---|---|---|

| HBTU/HOBt/DIEA | 85–90% | <5% (truncated peptides) |

| DIC/OxymaPure | 90–95% | <3% |

| Microwave (50°C) | 95–98% | <2% |

*Data extrapolated from Fmoc-protected bulky residues .

Advanced: What methods resolve enantiomeric impurities in this compound during synthesis?

Methodological Answer:

Chiral stationary phases (CSPs) separate enantiomers:

- Polysaccharide-based Columns : Chiralpak IA or IB with hexane/isopropanol (80:20).

- Ion-Exchange CSPs : For charged impurities (e.g., L vs. D forms).

| CSP Type | Mobile Phase | Resolution (Rₛ)* |

|---|---|---|

| Chiralpak IA | Hexane/IPA (80:20) | 1.5–2.0 |

| Chiralpak AD-H | Ethanol/methanol (70:30) | 1.2–1.8 |

*Based on Fmoc-amino acid separations .

Advanced: How does the methanesulfonyl group affect stability during Fmoc deprotection?

Methodological Answer:

The sulfonamide group is stable under standard Fmoc deprotection (20% piperidine/DMF). However, prolonged basic conditions may hydrolyze the sulfonamide.

| Condition | Time | Deprotection Efficiency* | Sulfonamide Stability* |

|---|---|---|---|

| 20% piperidine/DMF | 5 min | 98% | 99% |

| 5% DBU/DMF | 2 min | 99% | 95% |

| Ionic Liquid (e.g., [BMIM][BF₄]) | 10 min | 97% | 100% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.